molecular formula C6H7ClN2 B1421969 6-Chloro-3,4-dimethylpyridazine CAS No. 873397-60-5

6-Chloro-3,4-dimethylpyridazine

Cat. No. B1421969
M. Wt: 142.58 g/mol
InChI Key: MFZWCOUQCKMXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,4-dimethylpyridazine is a chemical compound with the molecular weight of 142.59 . Its IUPAC name is 6-chloro-3,4-dimethylpyridazine and it is a solid in its physical form .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3,4-dimethylpyridazine is represented by the InChI code: 1S/C6H7ClN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3 . This indicates that the compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

6-Chloro-3,4-dimethylpyridazine is a solid at room temperature . It has a molecular weight of 142.59 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Chemical Synthesis and Modification : 6-Chloro-3,4-dimethylpyridazine has been used in the synthesis of various chemical derivatives. For example, its N-oxidation produces distinct compounds with varying yields, useful in further chemical reactions (Nakagome, 1963). Additionally, its interaction with other chemicals leads to derivatives with potential pharmacological properties, though this extends beyond the scope of purely chemical research (Druey et al., 1954).

  • Structural and Molecular Analysis : Detailed molecular and structural analysis of derivatives of 6-Chloro-3,4-dimethylpyridazine, such as crystal structure characterization, DFT calculations, and Hirshfeld surface analysis, are conducted to understand their properties. These studies contribute to the knowledge of their chemical behavior and potential applications in various fields (Sallam et al., 2021).

  • Application in Materials Science : Some derivatives of 6-Chloro-3,4-dimethylpyridazine, such as certain substituted pyridazine derivatives, have been investigated for their potential in protecting mild steel surfaces, demonstrating applications in corrosion inhibition and materials protection (Olasunkanmi et al., 2018).

  • Spectroscopic Studies : The compound has been studied using various spectroscopic methods like FT-IR, micro-Raman, and UV-vis spectroscopy. These studies help in understanding its molecular behavior and interaction with other substances, providing insights valuable for chemical engineering and materials science (Sarıkaya et al., 2017).

  • Potential Therapeutic Applications : While the focus here is not on drug use or dosage, it's noteworthy that derivatives of 6-Chloro-3,4-dimethylpyridazine have been synthesized and evaluated for potential therapeutic applications, such as anticancer properties (Park et al., 2015).

Safety And Hazards

The safety information for 6-Chloro-3,4-dimethylpyridazine indicates that it has the following hazard statements: H302, H315, H320, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-3,4-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZWCOUQCKMXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679862
Record name 6-Chloro-3,4-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,4-dimethylpyridazine

CAS RN

873397-60-5
Record name 6-Chloro-3,4-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3,4-dimethylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3,4-dimethylpyridazine
Reactant of Route 2
6-Chloro-3,4-dimethylpyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3,4-dimethylpyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3,4-dimethylpyridazine
Reactant of Route 5
6-Chloro-3,4-dimethylpyridazine
Reactant of Route 6
Reactant of Route 6
6-Chloro-3,4-dimethylpyridazine

Citations

For This Compound
3
Citations
T Nakagome - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
N-Oxidation of 6-chloro-3, 4-dimethylpyridazine afforded two kinds of product (V and VI), the latter being in a very low yield. 6-Methoxy-3, 4-dimethylpyridazine gave sole N-oxide (VIII). …
Number of citations: 9 www.jstage.jst.go.jp
T Nakagome - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
Nitration of 3, 4-dimethyl (Ia), 6-chloro-3, 4-dimethyl (Ib), 6-methoxy-3, 4-dimethylpyridazine 2-oxide (Ic), 3, 4-dimethyl (Id) and 3-methylpyridazine 1-oxide (Ie) was examined and it was …
Number of citations: 12 www.jstage.jst.go.jp
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.